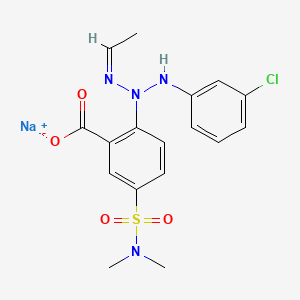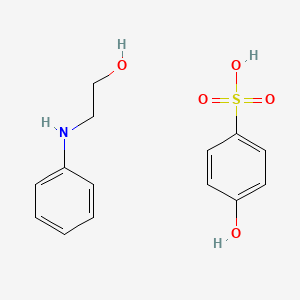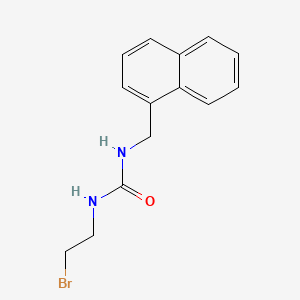
Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)- is a synthetic organic compound that features a urea backbone substituted with a 2-bromoethyl group and a 1-naphthylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)- typically involves the reaction of 1-naphthylmethylamine with 2-bromoethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{1-Naphthylmethylamine} + \text{2-Bromoethyl isocyanate} \rightarrow \text{Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)-} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the urea backbone or the substituents.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can introduce or modify functional groups on the urea backbone or the substituents.
科学的研究の応用
Chemistry
In chemistry, Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of urea derivatives on biological systems. Its ability to undergo various chemical reactions makes it a useful tool for modifying biomolecules and studying their interactions.
Medicine
In medicine, Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)- has potential applications as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs with specific biological activities.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable for the synthesis of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)- involves its interaction with molecular targets through its functional groups. The 2-bromoethyl group can participate in nucleophilic substitution reactions, while the 1-naphthylmethyl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Bromoethyl N-(1-naphthyl)carbamate
- 2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine hydrobromide
Uniqueness
Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)- is unique due to its specific combination of functional groups. The presence of both the 2-bromoethyl and 1-naphthylmethyl groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for both research and industrial purposes.
特性
CAS番号 |
102434-33-3 |
|---|---|
分子式 |
C14H15BrN2O |
分子量 |
307.19 g/mol |
IUPAC名 |
1-(2-bromoethyl)-3-(naphthalen-1-ylmethyl)urea |
InChI |
InChI=1S/C14H15BrN2O/c15-8-9-16-14(18)17-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10H2,(H2,16,17,18) |
InChIキー |
IDDFUWIMESBRMG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



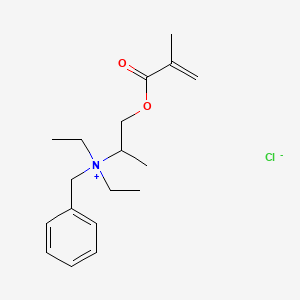
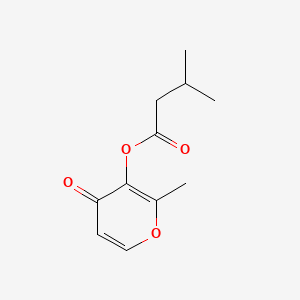
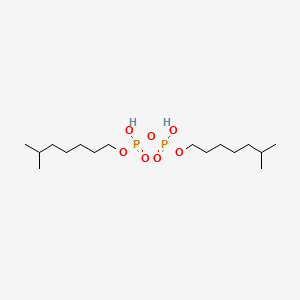
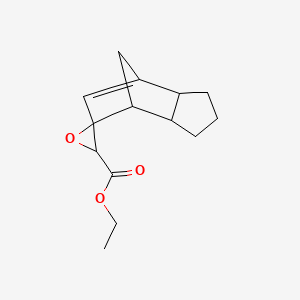
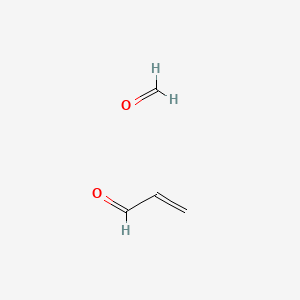
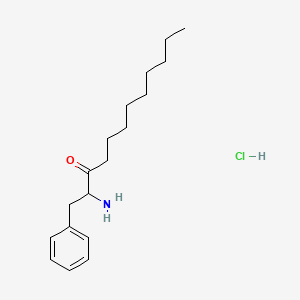

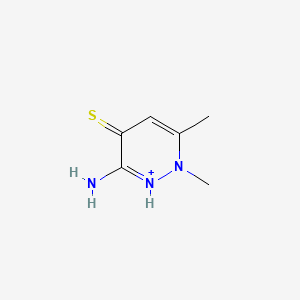
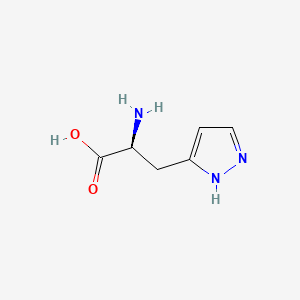
![3,8-Dichloro-5,10-bis[(3-chlorophenyl)amino]pyrene-1,6-dione](/img/structure/B12692545.png)
![6,7,8,9-Tetrahydro-3,7-dimethyl-5H-dibenz[b,i][1,6]oxazecine](/img/structure/B12692549.png)
